molecular formula C13H14BrNO2S B2902311 8-(2-bromobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705754-15-9

8-(2-bromobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2902311
CAS No.: 1705754-15-9
M. Wt: 328.22
InChI Key: XKTXPCYRQMXPFQ-UHFFFAOYSA-N
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Description

8-(2-bromobenzenesulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-bromobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the bicyclic core using a sulfonyl chloride reagent under basic conditions.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) under radical conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(2-bromobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-(2-bromobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting neurological disorders.

    Materials Science: Use in the synthesis of novel polymers with unique mechanical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-(2-bromobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar in having a halogenated aromatic ring.

    4,4’-Dichlorobenzophenone: Shares the feature of having a substituted aromatic ring.

Uniqueness

8-(2-bromobenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its bicyclic structure combined with a sulfonyl group and a brominated phenyl ring, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

8-(2-bromophenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2S/c14-12-6-1-2-7-13(12)18(16,17)15-10-4-3-5-11(15)9-8-10/h1-4,6-7,10-11H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTXPCYRQMXPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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